N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylpropane-1,3-diamine
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Overview
Description
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylpropane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a pyrano, pyrido, and thieno ring system fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylpropane-1,3-diamine involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrano, pyrido, and thieno rings through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .
Scientific Research Applications
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .
Comparison with Similar Compounds
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-dimethylpropane-1,3-diamine can be compared with other similar compounds, such as:
N’-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)-N,N-diethyl-1,3-propanediamine: Differing by the presence of diethyl instead of dimethyl groups.
N-(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘5’,6’]pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-yl)-N-[2-(4-morpholinyl)ethyl]amine: Featuring a morpholine ring instead of the dimethylpropane-1,3-diamine moiety
Properties
CAS No. |
374547-22-5 |
---|---|
Molecular Formula |
C19H25N5OS |
Molecular Weight |
371.5g/mol |
IUPAC Name |
N-(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H25N5OS/c1-19(2)9-14-12(10-25-19)8-13-15-16(26-18(13)23-14)17(22-11-21-15)20-6-5-7-24(3)4/h8,11H,5-7,9-10H2,1-4H3,(H,20,21,22) |
InChI Key |
MRIAIEUCUPRLNT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)NCCCN(C)C)C |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)NCCCN(C)C)C |
Origin of Product |
United States |
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